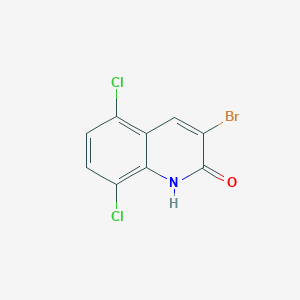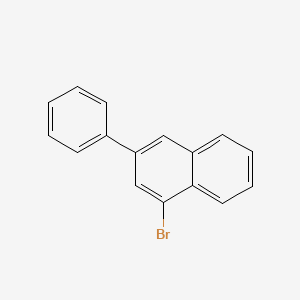
6H-Purin-6-one, 1,9-dihydro-2-((4-(trifluoromethyl)phenyl)amino)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((4-(Trifluoromethyl)phenyl)amino)-1H-purin-6(9H)-one is a synthetic compound that belongs to the class of purine derivatives. This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an amino group and a purine moiety. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the chemical and biological behavior of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-(Trifluoromethyl)phenyl)amino)-1H-purin-6(9H)-one typically involves the following steps:
Formation of the Purine Core: The purine core can be synthesized through various methods, including the cyclization of appropriate precursors such as 4,5-diaminopyrimidine with formamide or formic acid under high-temperature conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via nucleophilic substitution reactions using reagents like trifluoromethyl iodide or trifluoromethyl sulfonate in the presence of a base such as potassium carbonate.
Coupling with the Phenyl Ring: The final step involves coupling the trifluoromethylated phenyl ring with the purine core. This can be achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, using appropriate boronic acids and palladium catalysts.
Industrial Production Methods
Industrial production of 2-((4-(Trifluoromethyl)phenyl)amino)-1H-purin-6(9H)-one may involve large-scale batch or continuous flow processes. Key considerations include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-((4-(Trifluoromethyl)phenyl)amino)-1H-purin-6(9H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the phenyl ring or purine core are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and room temperature.
Substitution: Halogenating agents, nucleophiles, electrophiles, and appropriate solvents such as dichloromethane or acetonitrile.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
2-((4-(Trifluoromethyl)phenyl)amino)-1H-purin-6(9H)-one has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its purine structure, which is similar to nucleotides.
Medicine: Explored for its potential therapeutic properties, including antiviral, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings, due to the presence of the trifluoromethyl group.
Mechanism of Action
The mechanism of action of 2-((4-(Trifluoromethyl)phenyl)amino)-1H-purin-6(9H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity by influencing the electronic environment of the molecule. This can lead to the inhibition or modulation of target proteins, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2-((4-(Trifluoromethyl)phenyl)amino)-1H-purin-6(9H)-one: Characterized by the presence of a trifluoromethyl group, which imparts unique electronic properties.
2-((4-Methylphenyl)amino)-1H-purin-6(9H)-one: Similar structure but with a methyl group instead of a trifluoromethyl group, resulting in different electronic and steric effects.
2-((4-Chlorophenyl)amino)-1H-purin-6(9H)-one: Contains a chlorine atom, which affects the compound’s reactivity and biological activity.
Uniqueness
The presence of the trifluoromethyl group in 2-((4-(Trifluoromethyl)phenyl)amino)-1H-purin-6(9H)-one makes it unique compared to similar compounds. This group enhances the compound’s lipophilicity, metabolic stability, and binding affinity to target proteins, making it a valuable molecule in various scientific and industrial applications.
Properties
CAS No. |
123994-74-1 |
|---|---|
Molecular Formula |
C12H8F3N5O |
Molecular Weight |
295.22 g/mol |
IUPAC Name |
2-[4-(trifluoromethyl)anilino]-1,7-dihydropurin-6-one |
InChI |
InChI=1S/C12H8F3N5O/c13-12(14,15)6-1-3-7(4-2-6)18-11-19-9-8(10(21)20-11)16-5-17-9/h1-5H,(H3,16,17,18,19,20,21) |
InChI Key |
UJPVPHCXBQQZCE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)NC2=NC3=C(C(=O)N2)NC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-Benzyl-3-nitroimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B11840100.png)
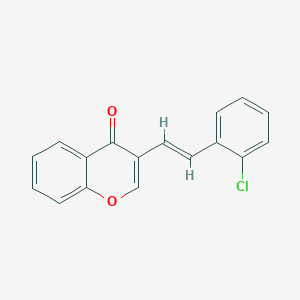


![(3aS,6aS)-Ethyl 1-((R)-1-phenylethyl)hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate](/img/structure/B11840136.png)
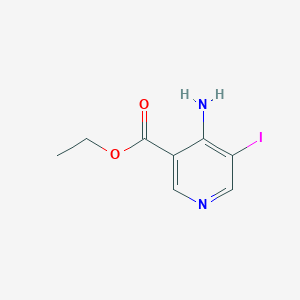
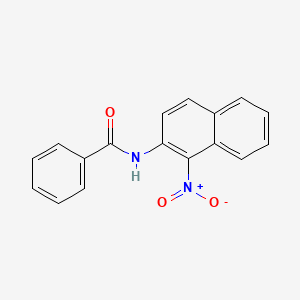

![2-(4-Fluorophenyl)-5-methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B11840156.png)


![3-[(Z)-(2-nitrophenyl)methylideneamino]quinazolin-4-one](/img/structure/B11840173.png)
